1-Chloro-2,4-dimethylbenzene
Overview
Description
1-Chloro-2,4-dimethylbenzene is a chlorinated derivative of dimethylbenzene (xylene), where a chlorine atom is substituted at the first position of the benzene ring, and two methyl groups are substituted at the second and fourth positions. This compound is an intermediate in the synthesis of various chemicals and has been studied for its reactivity and physical properties.
Synthesis Analysis
The synthesis of chlorinated dimethylbenzenes can occur through the chlorination of dimethylbenzene. For example, the uncatalyzed chlorination of 1,4-dimethylbenzene results in a mixture of nuclear and side-chain chloro derivatives, which can be separated and identified using gas chromatography . Although this paper does not directly discuss 1-chloro-2,4-dimethylbenzene, the methodology could be applicable for its synthesis.
Molecular Structure Analysis
The molecular structure of chlorinated dimethylbenzenes can be complex due to the presence of different substituents. For instance, the title compounds 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene have been studied for their crystal structures, revealing different orientations of the methoxy groups and varying C-O-C bond angles . These structural analyses provide insights into the electronic and steric effects of substituents on the benzene ring, which are relevant to understanding the behavior of 1-chloro-2,4-dimethylbenzene.
Chemical Reactions Analysis
Chlorinated dimethylbenzenes can undergo various chemical reactions. For example, the nitration of 1-chloro-2,3-dimethylbenzene in acetic anhydride leads to the formation of nitrocyclohexadienyl acetates and their subsequent rearomatization . This study demonstrates the reactivity of chlorinated dimethylbenzenes under electrophilic aromatic substitution conditions, which could be extrapolated to the reactivity of 1-chloro-2,4-dimethylbenzene.
Physical and Chemical Properties Analysis
The physical properties of chlorinated dimethylbenzenes can be predicted from their molecular structure. The chromatographic separation of chloro derivatives of dimethylbenzene and the prediction of their boiling points using empirical relationships between Kovats retention indices and physico-chemical properties have been reported . This information is crucial for understanding the volatility and separation techniques applicable to 1-chloro-2,4-dimethylbenzene.
Scientific Research Applications
Chromatographic Analysis : 1-Chloro-2,4-dimethylbenzene has been studied for its chromatographic properties. Bermejo, Blanco, and Guillén (1985) investigated the separation of chloro derivatives of dimethylbenzene, including 1-Chloro-2,4-dimethylbenzene, using gas chromatography, demonstrating its utility in analytical chemistry for identifying and separating complex mixtures (Bermejo, Blanco, & Guillén, 1985).
Chemical Kinetic Modeling : Gail et al. (2008) explored the kinetics of 1,2-Dimethylbenzene oxidation and ignition, which can offer insights into the reactivity and combustion properties of related compounds such as 1-Chloro-2,4-dimethylbenzene (Gaïl, Dagaut, Black, & Simmie, 2008).
Synthesis of Complex Molecules : Research by Fischer and Greig (1974) on the electrophilic substitution by a phenonium ion derived from 1-chloro-2,3-dimethylbenzene illustrates the compound's potential in synthetic organic chemistry (Fischer & Greig, 1974).
Molecular Structure Studies : Wiedenfeld et al. (2004) examined the molecular structure of derivatives of 1-Chloro-2,4-dimethylbenzene, contributing to the understanding of molecular conformations and interactions in complex organic molecules (Wiedenfeld, Nesterov, Minton, & Montoya, 2004).
Metal Vapour Synthesis : Lumme et al. (1983) explored the metal vapour syntheses of compounds involving 1-Chloro-2,4-dimethylbenzene, highlighting its role in the formation of metal-organic complexes (Lumme, Bagh, Kahima, & Karrus, 1983).
Organometallic Chemistry : Research on palladium(II) complexes involving derivatives of 1-Chloro-2,4-dimethylbenzene by Ghedini et al. (1992) provides insights into the field of organometallic chemistry and complex formation (Ghedini, Neve, Pucci, Cesarotti, & Grassi, 1992).
Safety And Hazards
properties
IUPAC Name |
1-chloro-2,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEVCEQLNUHDIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335157 | |
Record name | 1-Chloro-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-dimethylbenzene | |
CAS RN |
95-66-9 | |
Record name | 1-Chloro-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 95-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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